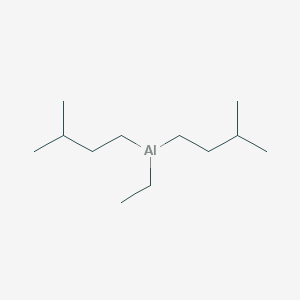
Ethylbis(3-methylbutyl)alumane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylbis(3-methylbutyl)alumane is an organoaluminum compound with the chemical formula C10H23Al. It is a member of the broader class of organometallic compounds, which are characterized by the presence of a metal-carbon bond.
Métodos De Preparación
The synthesis of Ethylbis(3-methylbutyl)alumane typically involves the reaction of aluminum with ethyl and 3-methylbutyl groups. One common method is the reaction of aluminum trichloride (AlCl3) with ethylmagnesium bromide (EtMgBr) and 3-methylbutylmagnesium bromide (3-MBuMgBr) in an ether solvent. The reaction proceeds as follows:
AlCl3+EtMgBr+3-MBuMgBr→EtAl(3-MBu)2+MgBr2
This reaction is typically carried out under an inert atmosphere to prevent the oxidation of the organoaluminum compound .
Análisis De Reacciones Químicas
Ethylbis(3-methylbutyl)alumane undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and the corresponding organic by-products.
Reduction: It can act as a reducing agent in organic synthesis, reducing various functional groups such as carbonyls.
Substitution: The ethyl and 3-methylbutyl groups can be substituted with other organic groups through reactions with appropriate reagents.
Common reagents used in these reactions include oxygen for oxidation, hydrogen or hydride donors for reduction, and various organic halides for substitution reactions .
Aplicaciones Científicas De Investigación
Ethylbis(3-methylbutyl)alumane has several applications in scientific research:
Catalysis: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Materials Science: The compound is used in the synthesis of advanced materials, including aluminum-based nanomaterials.
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Mecanismo De Acción
The mechanism of action of Ethylbis(3-methylbutyl)alumane involves the formation of reactive intermediates that facilitate various chemical transformations. The aluminum center in the compound can coordinate with multiple ligands, allowing it to participate in a range of catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed or facilitated by the compound .
Comparación Con Compuestos Similares
Ethylbis(3-methylbutyl)alumane can be compared with other organoaluminum compounds such as trimethylaluminum (AlMe3) and triethylaluminum (AlEt3). While all these compounds share similar reactivity patterns, this compound is unique due to the presence of the bulkier 3-methylbutyl groups, which can influence its steric and electronic properties. This makes it particularly useful in reactions where steric hindrance plays a critical role .
Similar compounds include:
- Trimethylaluminum (AlMe3)
- Triethylaluminum (AlEt3)
- Diisobutylaluminum hydride (DIBAL-H)
These compounds are also widely used in catalysis and organic synthesis, but their specific applications and reactivity can differ based on their structure and substituents .
Propiedades
Número CAS |
569660-11-3 |
|---|---|
Fórmula molecular |
C12H27Al |
Peso molecular |
198.32 g/mol |
Nombre IUPAC |
ethyl-bis(3-methylbutyl)alumane |
InChI |
InChI=1S/2C5H11.C2H5.Al/c2*1-4-5(2)3;1-2;/h2*5H,1,4H2,2-3H3;1H2,2H3; |
Clave InChI |
MLZKSTUDPXLEQH-UHFFFAOYSA-N |
SMILES canónico |
CC[Al](CCC(C)C)CCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


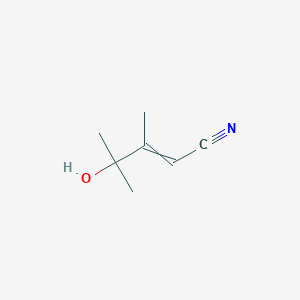
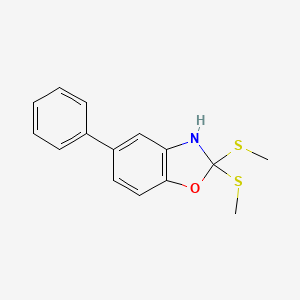
![{[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane](/img/structure/B14213785.png)
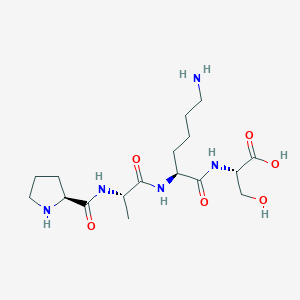
![(2S,3S)-2-Hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide](/img/structure/B14213806.png)
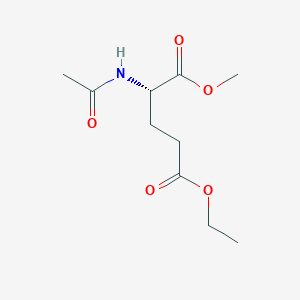
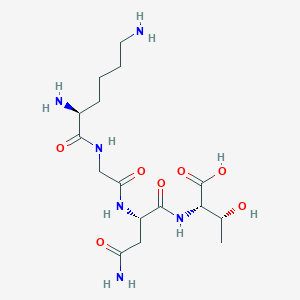
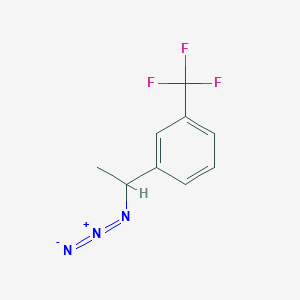
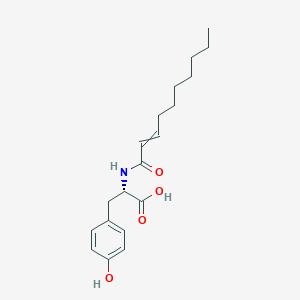
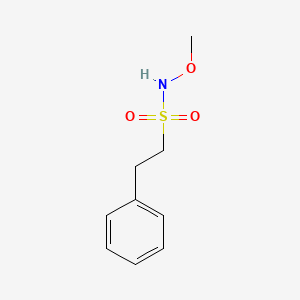
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-chloro-3-pyridinyl)-3-methyl-](/img/structure/B14213842.png)
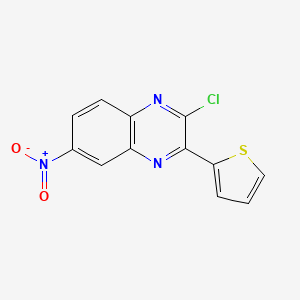
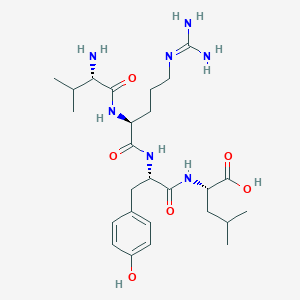
![8,8-Difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine](/img/structure/B14213863.png)
